5-Fluoro-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1,2,3,6-tetrahydropyridine is a fluorinated derivative of tetrahydropyridine, a compound known for its structural significance in various pharmaceuticals and natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3,6-tetrahydropyridine can be achieved through several methods. One common approach involves the fluorination of piperidinyl olefins using Selectfluor. This method is straightforward and expands the scope of applications in organic synthesis. Another method involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids to obtain 5,6-difluoro-2,3-dihydrothieno[2,3-b]pyridine, which can be used as a precursor for further synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of Selectfluor for fluorination is favored due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
5-Fluoro-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-1,2,3,6-tetrahydropyridine involves its interaction with specific molecular targets and pathways. For instance, its fluorinated structure allows it to inhibit monoamine oxidase enzymes, which play a role in neurotransmitter regulation. This inhibition can lead to increased levels of neurotransmitters, affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,6-Tetrahydropyridine: A non-fluorinated analog with similar structural properties but different reactivity.
5-Chloro-1,2,3,6-tetrahydropyridine: A chlorinated derivative with distinct chemical behavior.
5-Bromo-1,2,3,6-tetrahydropyridine: A brominated analog used in different synthetic applications.
Uniqueness
5-Fluoro-1,2,3,6-tetrahydropyridine stands out due to its fluorine atom, which imparts unique chemical and biological properties. The fluorine atom enhances the compound’s stability, reactivity, and potential biological activity, making it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
5-fluoro-1,2,3,6-tetrahydropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN/c6-5-2-1-3-7-4-5/h2,7H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDSFLRXTYVJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.